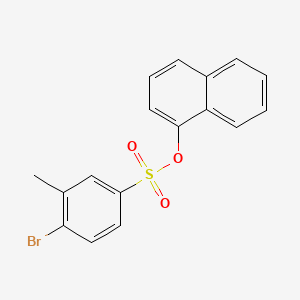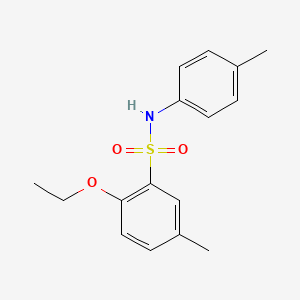
4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methoxybenzenesulfonamide, also known as CDPPB, is a chemical compound that has been widely used in scientific research. It belongs to the class of pyrazolones and has been found to have potential applications in various fields.
Mecanismo De Acción
4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methoxybenzenesulfonamide acts as an allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is distinct from the glutamate-binding site and enhances the receptor's response to glutamate. This results in increased synaptic transmission and improved neuronal plasticity, which are thought to underlie the cognitive-enhancing effects of this compound.
Biochemical and physiological effects:
This compound has been shown to improve cognitive function in animal models of various neurological disorders by enhancing synaptic plasticity and increasing neuronal activity in brain regions involved in learning and memory processes. It has also been found to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential in neurological diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methoxybenzenesulfonamide has several advantages as a research tool, including its high potency, selectivity, and stability. However, it also has some limitations, such as its poor solubility in water and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methoxybenzenesulfonamide, including:
1. Further studies on its mechanism of action and its effects on different neuronal populations and brain regions.
2. Development of more potent and selective allosteric modulators of mGluR5 based on the structure of this compound.
3. Investigation of the potential therapeutic applications of this compound in other neurological disorders, such as epilepsy and traumatic brain injury.
4. Exploration of the use of this compound as a research tool in other fields, such as cancer biology and immunology.
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential applications in neuroscience research. Its positive allosteric modulation of mGluR5 has been found to enhance synaptic plasticity and improve cognitive function in animal models of various neurological disorders. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications in other fields.
Métodos De Síntesis
The synthesis of 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methoxybenzenesulfonamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxylic acid in the presence of a reducing agent. The final product is obtained by methylation of the intermediate compound.
Aplicaciones Científicas De Investigación
4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methoxybenzenesulfonamide has been extensively studied for its potential applications in neuroscience research. It has been found to be a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in synaptic plasticity and learning and memory processes. This compound has been shown to enhance mGluR5-mediated signaling and improve cognitive function in animal models of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c1-12-17(18(23)22(21(12)2)13-7-5-4-6-8-13)20-27(24,25)14-9-10-15(19)16(11-14)26-3/h4-11,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPJLYRYKMZXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7453849.png)

![2-[[2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-N-(1-phenylethyl)benzamide](/img/structure/B7453872.png)
![N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B7453878.png)
![3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B7453884.png)
![3-[[1-(1,3-Benzothiazol-2-yl)ethyl-methylamino]methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7453885.png)


![N-[[4-[(3-chloro-2-methylphenyl)carbamoyl]phenyl]methyl]thiophene-2-carboxamide](/img/structure/B7453901.png)



![N-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7453933.png)

